molecular formula C10H6Cl3N3 B8457944 2-Chloro-4-(2,5-dichloroanilino)pyrimidine

2-Chloro-4-(2,5-dichloroanilino)pyrimidine

Cat. No. B8457944
M. Wt: 274.5 g/mol
InChI Key: TXQVMYULYSXNJK-UHFFFAOYSA-N
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Patent
US07176212B2

Procedure details

2,4-Dichloropyrimidine (50 g, 0.34 mol), 2,5-dichloroaniline (54.38 g, 0.34 mol) and concentrated hydrochloric acid (cat. amount) were dissolved in n-butanol (250 ml). The reaction mixture was stirred at room temperature for 12 hours after which the solid that had formed was collected by filtration. The organics were allowed to stand for 48 hours and the solid that formed was collected by filtration, washed with EtOAc and dried to give the title product as a white solid (18.65 g). NMR (300 MHz): 6.82 (d, 1H), 7.31 (dd, 1H), 7.58 (d, 1H), 7.82 (s, 1H), 8.19 (d, 1H), 9.82 (s, 1H); m/z: (ES+) 273.9 (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
54.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:11]=1[NH2:12].Cl>C(O)CCC>[Cl:1][C:2]1[N:7]=[C:6]([NH:12][C:11]2[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:10]=2[Cl:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
54.38 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hours after which the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that had formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WAIT
Type
WAIT
Details
to stand for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=C(C=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.65 g
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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